molecular formula C14H20N2O2 B13081024 N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide

N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide

Cat. No.: B13081024
M. Wt: 248.32 g/mol
InChI Key: MVXSKPVGJAGQIR-IINYFYTJSA-N
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Description

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring, which is a five-membered lactam, and an acetamide group, which is a derivative of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst.

    Introduction of the Acetamide Group: The acetamide group can be added through an amidation reaction, where an amine reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Shares the acetamide group but lacks the pyrrolidine ring.

    Pyrrolidine: Contains the pyrrolidine ring but lacks the phenyl and acetamide groups.

    Acetanilide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide

InChI

InChI=1S/C14H20N2O2/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17)/t10-,14+/m0/s1

InChI Key

MVXSKPVGJAGQIR-IINYFYTJSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C

Origin of Product

United States

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